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Compound of Interest

Compound Name: ACP-5862

Cat. No.: B2622267 Get Quote

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK)

profile of ACP-5862, the major active and circulating metabolite of the Bruton's tyrosine kinase

(BTK) inhibitor, acalabrutinib. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Introduction
ACP-5862, also known as M27, is the primary metabolite of acalabrutinib and plays a

significant role in the overall clinical efficacy and safety profile of the parent drug.[1][2] Formed

through CYP3A-mediated oxidation of acalabrutinib, ACP-5862 is a potent and selective

covalent inhibitor of BTK.[3] Understanding its pharmacokinetic properties is crucial for a

complete assessment of acalabrutinib's therapeutic effects and potential drug-drug interactions.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ACP-5862 in humans.

Table 1: Key Pharmacokinetic Parameters of ACP-5862 in Humans
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Parameter Value Reference(s)

Half-Life (t½) 6.9 hours [4][5]

Time to Peak (Tmax)
1.6 hours (range: 0.9 to 2.7

hours)
[6]

Protein Binding 98.6% (in human plasma) [4][6]

Volume of Distribution (Vdss) ~67 L [6]

Clearance (CL) 13 L/hour [6]

Metabolizing Enzyme Primarily CYP3A4 [1][2]

Transporter Substrate

P-glycoprotein (P-gp), Breast

Cancer Resistance Protein

(BCRP)

[2][7]

Table 2: Comparative Pharmacokinetic and Potency Data (ACP-5862 vs. Acalabrutinib)

Parameter ACP-5862 Acalabrutinib Reference(s)

Mean Exposure

(AUC)

Approximately 2- to 3-

fold higher
- [4][5][6]

BTK Inhibition

Potency (IC50)
5.0 nM 3 nM [4]

Half-Life (t½) 6.9 hours ~1 hour [4][5][6]

Plasma Protein

Binding
98.6% 97.5% [6]

Experimental Protocols
Detailed experimental protocols for the characterization of ACP-5862's pharmacokinetics are

primarily derived from clinical and preclinical studies of acalabrutinib. The key methodologies

employed are outlined below.
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Population Pharmacokinetic (PK) Modeling
A population PK approach has been utilized to characterize the pharmacokinetics of both

acalabrutinib and ACP-5862.[8][9] This methodology involves:

Data Collection: Sparse and rich pharmacokinetic samples are collected from healthy

subjects and patients with B-cell malignancies across multiple clinical studies.[9]

Model Development: Nonlinear mixed-effects modeling is used to develop a population PK

model. For ACP-5862, a two-compartment model with first-order elimination is typically

employed.[8][9]

Parameter Estimation: The model is used to estimate key pharmacokinetic parameters such

as clearance, volume of distribution, and absorption rate constants, along with inter-

individual and inter-occasion variability.

In Vitro Enzyme and Transporter Assays
The metabolic pathways and potential for drug-drug interactions of ACP-5862 have been

investigated using various in vitro systems:

Recombinant CYP (rCYP) Phenotyping: To identify the specific cytochrome P450 enzymes

responsible for the formation and metabolism of ACP-5862, incubations are performed with

a panel of recombinant human CYP enzymes. These studies have confirmed CYP3A4 as the

primary enzyme.[1][2]

CYP and UGT Inhibition Assays: The potential of ACP-5862 to inhibit major drug-

metabolizing enzymes is assessed using human liver microsomes or recombinant enzymes

with probe substrates. ACP-5862 has been shown to be a weak inhibitor of CYP2C9 and

CYP2C19.[1][2]

Transporter Substrate and Inhibition Assays: In vitro systems, such as membrane vesicles or

cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3), are

used to determine if ACP-5862 is a substrate or inhibitor of key drug transporters.[2]

Clinical Pharmacokinetic Studies
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Dedicated clinical trials have been conducted to evaluate the pharmacokinetics of acalabrutinib

and ACP-5862 under various conditions:

Drug-Drug Interaction (DDI) Studies: These studies assess the impact of co-administering

CYP3A4 inhibitors (e.g., fluconazole, isavuconazole) or inducers on the plasma

concentrations of acalabrutinib and ACP-5862.[10][11][12]

Hepatic Impairment Studies: The influence of varying degrees of liver function on the

disposition of acalabrutinib and the formation of ACP-5862 is evaluated in subjects with mild,

moderate, and severe hepatic impairment compared to subjects with normal hepatic

function.[6][13]

Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of ACP-5862 as a BTK inhibitor

within the B-cell receptor (BCR) signaling pathway.
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Caption: Mechanism of action of ACP-5862 in the BCR signaling pathway.

Experimental Workflow
The diagram below outlines the general workflow for characterizing the pharmacokinetic profile

of ACP-5862.
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Caption: General workflow for pharmacokinetic characterization of ACP-5862.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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